molecular formula C29H39N3O3 B13451191 Bilastine Ester

Bilastine Ester

货号: B13451191
分子量: 477.6 g/mol
InChI 键: AWUXQUVYMUBJSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生物活性

Bilastine, an antihistamine compound, is primarily known for its selective action on the H1 histamine receptor. It functions as an inverse agonist, which distinguishes it from traditional antagonists by not only blocking receptor activity but also reducing the receptor's basal activity. This article delves into the biological activity of bilastine, focusing on its pharmacological properties, efficacy in clinical settings, and underlying mechanisms.

1. Pharmacological Properties

1.1 Mechanism of Action

Bilastine exhibits high specificity for the H1 receptor, with an affinity approximately three times greater than cetirizine and five times greater than fexofenadine . Its inverse agonist activity allows it to effectively down-regulate H1 receptor-mediated responses, which is particularly beneficial in treating allergic conditions.

1.2 Pharmacokinetics

  • Absorption and Bioavailability : Bilastine is rapidly absorbed after oral administration, reaching peak plasma concentrations (C_max) of approximately 220 ng/mL within 1-1.5 hours. The bioavailability is around 60%, which can decrease by about 30% when taken with food or grapefruit juice .
  • Distribution and Metabolism : Approximately 84-90% of bilastine binds to plasma proteins. Notably, bilastine is not significantly metabolized by the liver and does not interact with cytochrome P450 enzymes, minimizing drug-drug interactions .
  • Elimination : The elimination half-life is about 14.5 hours, with most of the drug excreted unchanged in feces (67%) and urine (33%) .

2. Efficacy in Clinical Studies

2.1 Allergic Rhinitis and Chronic Urticaria

Several studies have demonstrated bilastine's efficacy in managing symptoms of allergic rhinitis and chronic urticaria (CU). In a clinical trial involving 128 patients with CU refractory to standard doses of H1 antihistamines, switching to bilastine showed non-inferiority in treatment efficacy compared to a double dose of standard antihistamines .

Table 1: Clinical Efficacy of Bilastine in Allergic Conditions

Study TypeConditionSample SizeTreatment DurationKey Findings
Randomized Controlled TrialChronic Urticaria1287 daysNon-inferiority to double-dose H1AH
Open-label StudyAllergic RhinitisVariesVariesSignificant reduction in nasal symptoms

3. In Vitro Studies

In vitro studies have elucidated bilastine's action on intracellular signaling pathways associated with the H1 receptor. For instance, bilastine has been shown to suppress histamine-induced increases in inositol phosphates (IPs) formation in a dose-dependent manner . Furthermore, it inhibited the release of pro-inflammatory cytokines such as IL-4 and TNF-α from human mast cells, highlighting its anti-inflammatory properties beyond mere antihistaminic effects .

3.1 Cellular Effects

  • Calcium Mobilization : Bilastine reduced calcium oscillations induced by constitutive H1 receptor activity in HeLa cells, demonstrating its role in modulating intracellular calcium levels associated with allergic responses .
  • Gene Expression : It has been observed that bilastine down-regulates basal H1R gene expression, which may contribute to alleviating symptoms during peak pollen periods .

4. Case Studies

A notable case study involved a patient suffering from severe allergic rhinitis who was switched from a first-generation antihistamine to bilastine. The patient reported significant improvement in symptoms with minimal side effects, reinforcing bilastine's favorable safety profile compared to older antihistamines that often cause sedation .

属性

分子式

C29H39N3O3

分子量

477.6 g/mol

IUPAC 名称

methyl 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoate

InChI

InChI=1S/C29H39N3O3/c1-5-35-21-20-32-26-9-7-6-8-25(26)30-27(32)23-15-18-31(19-16-23)17-14-22-10-12-24(13-11-22)29(2,3)28(33)34-4/h6-13,23H,5,14-21H2,1-4H3

InChI 键

AWUXQUVYMUBJSG-UHFFFAOYSA-N

规范 SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。